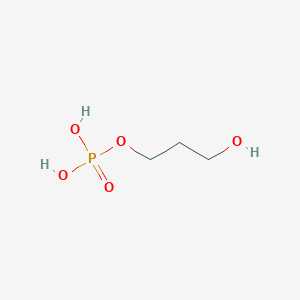

3-Hydroxypropyl dihydrogen phosphate

Description

Properties

IUPAC Name |

3-hydroxypropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O5P/c4-2-1-3-8-9(5,6)7/h4H,1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCSHFLKPSMPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866175 | |

| Record name | 3-Hydroxypropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13507-42-1, 51024-29-4 | |

| Record name | 1,3-Propanediol, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13507-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypropane-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013507421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-phosphono-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-hydroxypropyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPROPYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG4S9HUS59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Principles of Organophosphate Ester Synthesis

Organophosphate esters like 3-hydroxypropyl dihydrogen phosphate are typically synthesized via esterification or phosphorylation reactions. These methods involve the interaction of phosphoric acid derivatives with hydroxyl-containing compounds. The provided patents highlight two relevant approaches:

-

Neutralization reactions between phosphoric acid and bases (e.g., potassium hydroxide) .

-

Acid-catalyzed esterification using alcohols and phosphoric acid under controlled conditions .

For this compound, the reaction likely proceeds through the esterification of 3-hydroxypropanol (HOCH₂CH₂CH₂OH) with phosphoric acid (H₃PO₄). The general reaction is:

Neutralization Method Adaptation

The preparation of potassium dihydrogen phosphate (KH₂PO₄) involves a two-step neutralization process :

-

Formation of dipotassium hydrogen phosphate (K₂HPO₄):

-

Acidification with phosphoric acid:

For this compound, a similar strategy could employ 3-hydroxypropanol instead of KOH. Adjusting stoichiometry and reaction conditions (e.g., temperature, solvent) may yield the desired product. Key parameters from patent CN103832988A include:

-

Molar ratios: 1:1.9 (base:acid).

-

Temperature: 80–220°C.

-

Purification: Filtration and drying at 80°C.

Solvent-Mediated Esterification

The synthesis of carvedilol dihydrogen phosphate hemihydrate demonstrates the use of organic solvents (e.g., dioxane, methyl tert-butyl ether) to facilitate phosphorylation. For this compound, a proposed method would involve:

-

Dissolving 3-hydroxypropanol in a polar aprotic solvent (e.g., tetrahydrofuran).

-

Adding 85% phosphoric acid gradually at 30–50°C.

-

Cooling the mixture to precipitate the product, followed by filtration and drying.

Example conditions from patent US20090111998A1 :

-

Solvent: Dioxane or methyl tert-butyl ether.

-

Temperature: 10–50°C.

-

Drying: 80°C under vacuum for 8 hours.

Hydrolysis of Intermediate Phosphorylated Compounds

Patent CN1324760A describes the production of KH₂PO₄ via hydrolysis of potassium dihydrogen pyrophosphate (KH₂P₂O₇). A parallel approach for this compound might involve:

-

Reacting 3-hydroxypropanol with phosphorus oxychloride (POCl₃) to form a triester intermediate.

-

Hydrolyzing the intermediate with water to yield the monoester.

Critical factors:

-

Stoichiometry control to prevent over-phosphorylation.

Crystallization and Purification Techniques

Purification is critical for achieving high-purity this compound. Methods from the patents include:

Typical purity outcomes:

Challenges and Optimization Strategies

-

Byproduct formation: Excess phosphoric acid or incomplete esterification may yield di- or triesters. Mitigation includes stepwise acid addition and pH monitoring .

-

Corrosion resistance: Reactions involving concentrated H₃PO₄ require equipment lined with graphite or resistant alloys .

-

Yield improvement: Recycling mother liquors (as in patent CN1324760A ) can enhance overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl dihydrogen phosphate undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Substitution Reactions: Common reagents include halides and other nucleophiles.

Major Products Formed

Hydrolysis: Produces phosphoric acid and 3-hydroxypropyl alcohol.

Substitution Reactions: The products depend on the specific reagents used but generally involve the replacement of the hydroxyl group with another functional group.

Scientific Research Applications

3-Hydroxypropyl dihydrogen phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxypropyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These reactions are crucial for regulating various cellular processes, including energy metabolism and signal transduction .

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl Dihydrogen Phosphates

| Compound | Molecular Formula | Key Features | Hydrolysis Rate (Acid-Catalyzed) | Solubility in Water |

|---|---|---|---|---|

| Methyl dihydrogen phosphate | CH₃OPO₃H₂ | Short alkyl chain; minimal steric hindrance | Fast (linear rate increase) | High |

| Neopentyl dihydrogen phosphate | C(CH₃)₃CH₂OPO₃H₂ | Bulky neopentyl group; steric hindrance reduces hydrolysis rate | Moderate (no rate maximum) | Low |

| 3-Hydroxypropyl dihydrogen phosphate | C₃H₇OPO₃H₂ | Hydroxyl group enhances polarity and hydrogen bonding | Intermediate (steric + H-bonding) | Moderate to High |

- Hydrolysis Mechanisms : Unlike neopentyl dihydrogen phosphate, which shows smooth acid-catalyzed hydrolysis without rate maxima, 3-HP-DHP’s hydroxyl group may stabilize transition states or participate in intramolecular catalysis, altering reaction pathways .

- Solubility : The hydroxyl group improves water solubility compared to neopentyl derivatives but less than methyl phosphate due to the longer alkyl chain .

Comparison with Sugar Phosphates

Table 2: 3-HP-DHP vs. Glyceraldehyde-3-Phosphate (G3P) and Dihydroxyacetone Phosphate (DHAP)

| Compound | Structure | Biological Role | Stability in Solution |

|---|---|---|---|

| Glyceraldehyde-3-phosphate (G3P) | C₃H₇O₇P (aldehyde + phosphate) | Central in glycolysis and Calvin cycle | Labile (pH-sensitive) |

| Dihydroxyacetone phosphate (DHAP) | C₃H₇O₇P (ketone + phosphate) | Isomerizes to G3P; lipid biosynthesis | Moderately stable |

| This compound | C₃H₇OPO₃H₂ (hydroxyalkyl phosphate) | Prodrug delivery; polymer synthesis | Stable at neutral pH |

- Functional Differences : While G3P and DHAP are metabolic intermediates with reactive carbonyl groups, 3-HP-DHP lacks such functionality, making it more chemically stable but less biologically active in energy metabolism .

- Applications : 3-HP-DHP is utilized in prodrugs (e.g., phosphorylated xanthines) to improve water solubility, whereas sugar phosphates are primarily metabolic substrates .

Toxicity and Cellular Effects

- Phosphate Transport : Sodium-dependent transporters prefer dihydrogen phosphate (H₂PO₄⁻) over hydrogen phosphate (HPO₄²⁻), but HPO₄²⁻ exhibits higher toxicity in MDA-MB-231 cancer cells due to pH-dependent uptake .

- 3-HP-DHP Implications: If hydrolyzed to H₂PO₄⁻, 3-HP-DHP may have lower cytotoxicity compared to HPO₄²⁻ donors, though this depends on hydrolysis rates and local pH .

Biological Activity

3-Hydroxypropyl dihydrogen phosphate (HPDP), with the molecular formula C₃H₉O₅P, is an organic compound classified as a hydroxyalkyl phosphate. This compound is notable for its unique chemical properties and its potential biological activities, which have implications in various fields, including biochemistry, medicine, and industrial applications.

- Molecular Weight : 169.07 g/mol

- Structure : Contains both hydroxyl and phosphate functional groups.

- Reactivity : Engages in hydrolysis and substitution reactions, making it versatile for synthesis and biochemical interactions.

The biological activity of HPDP primarily involves its role in metabolic pathways, particularly through phosphorylation and dephosphorylation reactions. These processes are essential for regulating cellular functions such as energy metabolism and signal transduction. HPDP can serve as a substrate for enzymes involved in these reactions, influencing various biological systems.

Enzymatic Interactions

HPDP has been studied for its interactions with several enzymes. It acts as a substrate for kinases and phosphatases, which are critical in cellular signaling pathways. The phosphorylation state of proteins can significantly affect their function, localization, and interactions with other cellular components.

Case Studies

Comparative Analysis

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₃H₉O₅P | Substrate for phosphorylation reactions |

| Glycerol Phosphate | C₃H₇O₄P | Involved in energy metabolism |

| 2-Hydroxypropyl Phosphate | C₃H₉O₄P | Antimicrobial activity |

Applications in Medicine

HPDP's potential therapeutic applications are being explored due to its biochemical properties. Its ability to modulate enzyme activity suggests possible roles in treating metabolic disorders or enhancing drug delivery systems.

Industrial Uses

In industrial chemistry, HPDP is utilized as an intermediate in the synthesis of specialty chemicals. Its reactivity allows it to be employed in various chemical processes, including the production of pharmaceuticals and agrochemicals.

Q & A

Basic: How is 3-hydroxypropyl dihydrogen phosphate structurally characterized and identified in chemical assays?

This compound (C₅H₁₃NO₁₀P₂) is identified via its molecular formula, SMILES notation (O=P(O)(OCCCN(O)C(=O)COP(=O)(O)O)O), and InChI key, which provide unambiguous structural descriptors. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) and mass spectrometry (MS) are critical for validation. For fluorometric assays, standardized protocols recommend verifying sample purity to avoid cross-contamination and ensure accurate quantification .

Advanced: What methodological challenges arise when quantifying this compound in biological matrices, and how are they addressed?

Biological samples often contain interfering agents like NADH, which generate background fluorescence. To mitigate this:

- Background Controls : Include parallel sample wells with NADH-specific quenching agents (e.g., enzymatic degradation) .

- Dilution Protocols : Samples exceeding the upper detection limit should be diluted in assay buffer and reanalyzed, with results adjusted by the dilution factor .

- Statistical Rigor : Use duplicate measurements to minimize intra-assay variability, averaging replicates after subtracting background signals .

Experimental Design: How can researchers optimize reaction conditions for studying phosphate-binding interactions with this compound?

- Chelation Studies : Utilize sapphyrin derivatives (e.g., dihydroxylated sapphyrins) to form stable 1:1 or 1:2 complexes with phosphate groups. X-ray crystallography and ³¹P NMR confirm binding stoichiometry and affinity .

- Buffer Compatibility : Ensure assay buffers (e.g., Tris-HCl, pH 7.4) do not compete with phosphate-binding interactions. Pre-equilibrate reagents to room temperature to stabilize reaction kinetics .

Data Contradiction: How should discrepancies in phosphate quantification between fluorometric assays and alternative methods (e.g., HPLC) be resolved?

- Cross-Validation : Compare results from fluorometric assays (e.g., Abcam Kit) with high-performance liquid chromatography (HPLC) coupled with UV detection. Discrepancies may arise from matrix effects (e.g., protein binding) in fluorometry .

- Interference Testing : Spike recovery experiments using internal standards (e.g., deuterated analogs) validate assay specificity. Adjust protocols if recoveries fall outside 85–115% .

Structural Analysis: How does the alkyl chain length of phosphate derivatives influence their biological interactions?

- Comparative Studies : Shorter alkyl chains (e.g., hexyl dihydrogen phosphate) exhibit higher polarity, enhancing solubility but reducing membrane permeability. Longer chains (e.g., nonyl dihydrogen phosphate) balance hydrophilicity and lipophilicity, improving surfactant properties and enzyme modulation .

- Functional Insights : For 3-hydroxypropyl derivatives, the hydroxyl group enables hydrogen bonding with proteins, while the phosphate moiety facilitates ionic interactions in cellular signaling pathways .

Advanced: What strategies are effective in synthesizing and purifying this compound for high-purity research applications?

- Synthetic Routes : Phosphorylation of 3-hydroxypropanol using phosphoryl chloride (POCl₃) under anhydrous conditions, followed by hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use ion-exchange chromatography to isolate the phosphate ester, with elution gradients optimized for pH (2.5–4.0) to separate by charge .

Methodological Optimization: What steps ensure reproducibility in fluorometric assays for phosphate derivatives under varying experimental conditions?

- Standard Curves : Generate fresh standard curves for each assay run to account for reagent lot variability .

- Plate Uniformity : Use multi-channel pipettes for reagent dispensing and seal plates during incubations to prevent evaporation .

- Instrument Calibration : Validate microplate reader sensitivity monthly using certified fluorescence standards (e.g., fluorescein) .

Data Interpretation: How do researchers differentiate between free phosphate and esterified phosphate (e.g., 3-hydroxypropyl derivatives) in complex mixtures?

- Enzymatic Hydrolysis : Treat samples with alkaline phosphatase to hydrolyze ester bonds, then quantify liberated free phosphate. The difference between pre- and post-treatment values reflects esterified phosphate content .

- Chromatographic Separation : Reverse-phase HPLC with a C18 column resolves free phosphate (eluting early) from esterified forms (retained longer) .

Table 1: Key Parameters for Fluorometric Assays of Phosphate Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.